Nadolol, chemically named cis - and trans -3-[3-[(1-methylethyl)amino]-2-hydroxypropoxy]-5,6,7,8-tetrahydro-1-naphthalenol, is a beta-adrenergic blocking agent. [] It belongs to the aryloxypropanolamine class of beta-blockers, known for their ability to block the action of adrenaline and noradrenaline on the beta-adrenergic receptors. [] Nadolol is a racemic mixture of cis and trans isomers, with the trans isomer exhibiting more potent beta-blocking activity. [] This compound serves as a valuable tool for investigating beta-adrenergic receptor function and exploring potential therapeutic applications related to cardiovascular conditions.
The synthesis of Nadolol and its analogues involves reacting the hydrobromide of 9-hydroxyjulolidine with various hydrochloride salts of substituted aminoethyl chlorides or aminopropyl chlorides in ethanol, using sodium ethoxide as a base. [] The specific reaction conditions and reagents used may vary depending on the desired analogue.
Nadolol possesses a chiral center at the carbon atom bearing the hydroxyl group, resulting in two enantiomers. [] The molecule comprises a tetrahydronaphthalene ring system connected to a propanol chain via an ether linkage. [] The propanol chain further branches into an isopropylamino group, contributing to its beta-blocking activity. []
Nadolol acts as a competitive antagonist at both β1- and β2-adrenergic receptors. [] It binds to these receptors, preventing the endogenous catecholamines (adrenaline and noradrenaline) from binding and exerting their effects. [] This blockade leads to a decrease in heart rate, myocardial contractility, and blood pressure.
CAS No.: 2381-87-5
CAS No.: 1345-05-7
CAS No.: 480-09-1
CAS No.: 64918-85-0
CAS No.: